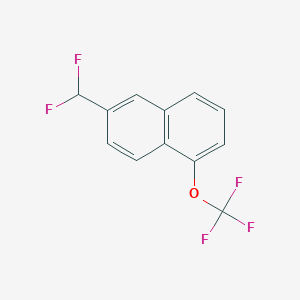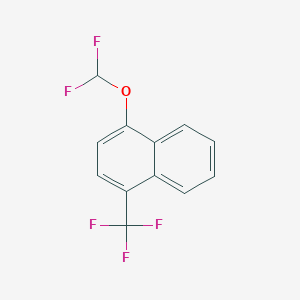![molecular formula C16H14N2O2 B11853554 Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11853554.png)
Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a phenyl group at the 3-position and an ethyl ester group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate typically involves the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone, followed by esterification. One common method is the condensation of 2-aminopyridine with benzaldehyde in the presence of an acid catalyst to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with ethyl chloroformate to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine core to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: N-oxides of the imidazo[1,2-a]pyridine core.
Reduction: Dihydroimidazo[1,2-a]pyridine derivatives.
Substitution: Substituted phenyl and pyridine derivatives.
科学的研究の応用
Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or interact with DNA to interfere with replication and transcription processes. The exact mechanism depends on the specific biological context and target.
類似化合物との比較
Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:
Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate: Similar structure but different substitution pattern, leading to distinct biological activities.
Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate: Contains a formyl group instead of a phenyl group, affecting its reactivity and applications.
3-Bromoimidazo[1,2-a]pyridine derivatives: Bromine substitution introduces different electronic and steric effects, influencing the compound’s properties.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
特性
分子式 |
C16H14N2O2 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC名 |
ethyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)14-15(12-8-4-3-5-9-12)18-11-7-6-10-13(18)17-14/h3-11H,2H2,1H3 |
InChIキー |
SWBLQJGCDCWQCQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N2C=CC=CC2=N1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid](/img/structure/B11853517.png)





